Technical Monograph: Hexyl 7-(Diethylamino)coumarin-3-carboxylate
Technical Monograph: Hexyl 7-(Diethylamino)coumarin-3-carboxylate
The following technical guide details the chemical architecture, synthesis, photophysical properties, and application workflows for Hexyl 7-(Diethylamino)coumarin-3-carboxylate .
Functional Class: Lipophilic Fluorescent Probe / Solvatochromic Dye CAS Registry Number: 851963-03-6[1][2]
Executive Summary
Hexyl 7-(diethylamino)coumarin-3-carboxylate is a specialized fluorophore belonging to the 7-aminocoumarin family. Distinguished by its hexyl ester moiety at the C3 position, this compound bridges the gap between highly soluble polar dyes and hydrophobic membrane probes.[3] Its core utility lies in its solvatochromic behavior —exhibiting significant spectral shifts based on the polarity of its environment—and its high quantum yield in non-polar matrices.[3] This guide provides a validated roadmap for its synthesis, characterization, and deployment in lipid sensing and polymer chemistry.
Chemical Identity & Molecular Architecture[4]
The molecule features a "push-pull" electronic system where the electron-donating diethylamino group at position 7 conjugates with the electron-withdrawing ester group at position 3. The hexyl chain imparts significant lipophilicity, facilitating intercalation into lipid bilayers and hydrophobic pockets of proteins.[3]
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | Hexyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate |
| Molecular Formula | C₂₀H₂₇NO₄ |
| Molecular Weight | 345.44 g/mol |
| CAS Number | 851963-03-6 |
| Appearance | Light yellow to brown crystalline powder |
| Melting Point | 65.0 – 69.0 °C |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Insoluble in Water |
| Predicted LogP | ~4.5 (High Lipophilicity) |
Photophysical Characterization
This compound exhibits Twisted Intramolecular Charge Transfer (TICT) .[3][4] Upon excitation, the diethylamino group undergoes rotation, creating a charge-separated state that is highly sensitive to solvent viscosity and polarity.[3]
Spectral Data (in Ethanol)
-
Excitation Max (
): 418 nm[3] -
Emission Max (
): 468 nm[3] -
Stokes Shift: ~50 nm
-
Quantum Yield (
): 0.70 – 0.90 (Solvent dependent; lower in water due to quenching)[3]
Mechanism of Solvatochromism
In non-polar solvents (e.g., Hexane), the emission is blue-shifted and intense.[3] In polar protic solvents (e.g., Methanol), the emission redshifts and quantum yield decreases due to stabilization of the TICT state and non-radiative decay pathways.[3]
Synthesis & Purification Protocols
Two primary routes exist: the Knoevenagel Condensation (Total Synthesis) and Steglich Esterification (Derivatization).[3] The Steglich route is recommended for laboratories starting with the commercially available acid precursor (7-DCCA) to ensure high purity.[3]
Method A: Modular Steglich Esterification
This protocol couples 7-(Diethylamino)coumarin-3-carboxylic acid (7-DCCA) with 1-Hexanol.
Reagents:
-
7-DCCA (1.0 eq)[3]
-
1-Hexanol (1.2 eq)[3]
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)[3]
-
DMAP (4-Dimethylaminopyridine) (0.1 eq, Catalyst)[3]
-
Dichloromethane (DCM) (Anhydrous)[3]
Protocol:
-
Dissolution: Dissolve 1.0 g of 7-DCCA in 20 mL of anhydrous DCM under nitrogen atmosphere.
-
Activation: Add EDCI (1.2 eq) and DMAP (0.1 eq). Stir at 0°C for 30 minutes to form the active O-acylisourea intermediate.
-
Coupling: Add 1-Hexanol (1.2 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:4).[3]
-
Workup: Dilute with DCM, wash sequentially with 1M HCl (to remove unreacted amine/EDCI), saturated NaHCO₃, and brine.
-
Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify residue via silica gel column chromatography (Eluent: 10-20% EtOAc in Hexane).
Visualization: Synthesis Workflow
Caption: Figure 1. Modular Steglich esterification pathway converting the acid precursor to the lipophilic hexyl ester.[3]
Application Workflows
A. Hydrophobic Pocket Sensing in Polymers
The hexyl ester's fluorescence intensity correlates with the "free volume" or local viscosity of polymers.[3]
-
Doping: Dissolve the dye in the polymer solution (e.g., PMMA in Toluene) at a concentration of
M.[3] -
Casting: Spin-coat or cast the film.
-
Curing: As the solvent evaporates and the polymer cures, the local viscosity increases.[3]
-
Measurement: Monitor fluorescence intensity. A sharp rise indicates the restriction of the diethylamino group's rotation (suppression of non-radiative TICT decay).[3]
B. Lipid Droplet Imaging
Due to its LogP ~4.5, the probe partitions preferentially into lipid droplets (LDs) over the cytoplasm.[3]
Staining Protocol:
-
Stock Solution: Prepare a 10 mM stock in DMSO. Store at -20°C.
-
Working Solution: Dilute stock to 1–10 µM in PBS or culture medium.
-
Incubation: Incubate live or fixed cells for 15–30 minutes at 37°C.
-
Wash: (Optional) Wash once with PBS.[3] The probe's specificity often negates the need for extensive washing.[3]
-
Imaging: Image using a DAPI filter set (or 405 nm laser line) with emission collection at 450–500 nm.
Visualization: Lipid Sensing Mechanism
Caption: Figure 2.[3] Mechanism of fluorescence enhancement in lipid environments versus aqueous quenching.
References
-
TCI Chemicals. Hexyl 7-(Diethylamino)coumarin-3-carboxylate Product Specifications. Retrieved from [3]
-
Sigma-Aldrich. 7-(Diethylamino)coumarin-3-carboxylic acid BioReagent Properties. Retrieved from [3]
-
BroadPharm. 7-(Diethylamino)coumarin-3-carboxylic acid NHS ester Data. Retrieved from [3]
-
MDPI. Synthesis and Characterization of Coumarin Derivatives. Retrieved from [3]
-
ACG Publications. Synthesis and fluorescence study of phenylcoumarin-3-carboxylates. Retrieved from
